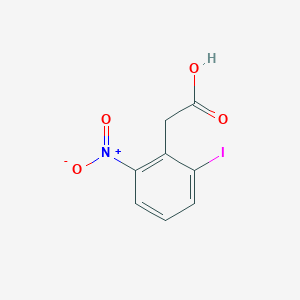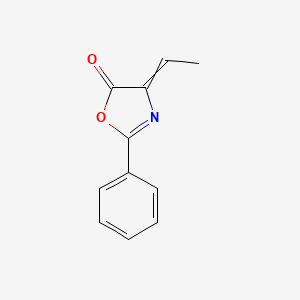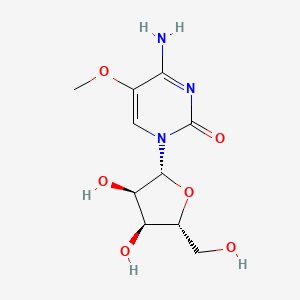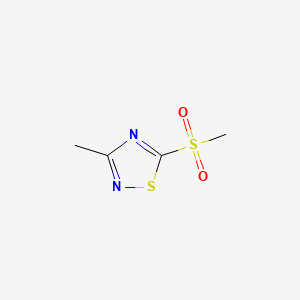![molecular formula C10H14O B3052084 7-Methylbicyclo[3.3.1]non-6-en-3-one CAS No. 38339-46-7](/img/structure/B3052084.png)
7-Methylbicyclo[3.3.1]non-6-en-3-one
Übersicht
Beschreibung
7-Methylbicyclo[3.3.1]non-6-en-3-one is an organic compound with the molecular formula C10H14O. It is a bicyclic ketone with a unique structure that includes a methyl group and a double bond within a bicyclo[3.3.1]nonane framework .
Wirkmechanismus
Mode of Action
It has been observed that the compound undergoes catalytic hydrogenation with pd and co black catalysts, leading to the formation of unexpected products .
Biochemical Pathways
The biochemical pathways affected by 7-Methylbicyclo[33It has been observed that the compound can undergo catalytic hydrogenation, leading to the formation of 1-adamantanol and 6-methylbicyclo[331]non-6-en-3-endo-ol .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 7-Methylbicyclo[33It is known that the compound is a liquid at room temperature, suggesting that it may have good solubility .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 7-Methylbicyclo[33It is known that the compound is stable at room temperature .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylbicyclo[3.3.1]non-6-en-3-one typically involves the catalytic hydrogenation of related bicyclic compounds. For instance, the hydrogenation of 7-methylenebicyclo[3.3.1]nonan-3-one over platinum oxide in acetic acid yields 7α-methylbicyclo[3.3.1]nonan-3α-ol . This compound can then be further processed to obtain this compound.
Industrial Production Methods
Industrial production methods for 7-Methylbicyclo[33 the compound can be synthesized in a laboratory setting using standard organic synthesis techniques involving catalytic hydrogenation and other related reactions .
Analyse Chemischer Reaktionen
Types of Reactions
7-Methylbicyclo[3.3.1]non-6-en-3-one undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can be reduced to form different alcohols depending on the conditions and catalysts used.
Common Reagents and Conditions
Catalysts: Palladium, cobalt black, and platinum oxide are commonly used catalysts for hydrogenation reactions involving this compound
Solvents: Acetic acid and ethyl acetate are frequently used as solvents in these reactions.
Major Products Formed
1-Adamantanol: Formed during hydrogenation over palladium catalysts.
6-Methylbicyclo[3.3.1]non-6-en-3-endo-ol: Formed during hydrogenation over cobalt black catalysts.
Wissenschaftliche Forschungsanwendungen
7-Methylbicyclo[3.3.1]non-6-en-3-one has various applications in scientific research:
Biology and Medicine:
Industry: May be used in the production of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Methylenebicyclo[3.3.1]nonan-3-one: A related compound that can be hydrogenated to form 7-Methylbicyclo[3.3.1]non-6-en-3-one.
1-Adamantanol: A product formed from the hydrogenation of this compound.
Uniqueness
This compound is unique due to its specific structure and reactivity in catalytic hydrogenation reactions. The compound’s ability to form distinct products such as 1-adamantanol and 6-methylbicyclo[3.3.1]non-6-en-3-endo-ol highlights its versatility and importance in organic synthesis .
Eigenschaften
IUPAC Name |
7-methylbicyclo[3.3.1]non-6-en-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-7-2-8-4-9(3-7)6-10(11)5-8/h2,8-9H,3-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHCVIUFGYHCQID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2CC(C1)CC(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50494990 | |
| Record name | 7-Methylbicyclo[3.3.1]non-6-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50494990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38339-46-7 | |
| Record name | 7-Methylbicyclo[3.3.1]non-6-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50494990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2H-Pyran, 2-[(5-bromopentyl)oxy]tetrahydro-](/img/structure/B3052019.png)
![(5Z)-5-[(2-nitrophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3052020.png)


